molecular formula C15H19NO2 B1409454 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid CAS No. 2173086-79-6

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid

Cat. No.: B1409454
CAS No.: 2173086-79-6
M. Wt: 245.32 g/mol
InChI Key: VKYISHSJRLSFSM-UHFFFAOYSA-N
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Description

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid typically involves the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with ethyl cyanoacetate or similar methylene-active compounds. The reaction is often carried out in the presence of a catalytic amount of piperidine in ethanol . Another method involves the reaction of 6-formyl-N-methyl-2,2,4-trimethyl-1,2-dihydroquinoline with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the carboxylic acid group, to form esters and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride for esterification and amines for amidation are commonly employed.

Major Products

Scientific Research Applications

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of gluconate 2-dehydrogenase, it likely binds to the enzyme’s active site, preventing the conversion of gluconate to 2-keto-gluconate . Its antiallergic and antiarthritic effects may be mediated through the inhibition of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown a broader range of biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-ethyl-2,2,4-trimethylquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-5-16-13-7-6-11(14(17)18)8-12(13)10(2)9-15(16,3)4/h6-9H,5H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYISHSJRLSFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)O)C(=CC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxylic acid

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